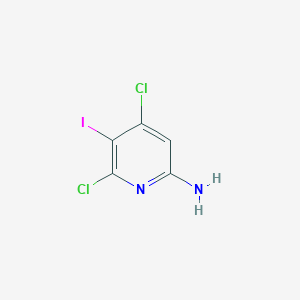
1-(2-Chloro-4-iodobenzyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-4-iodobenzyl)azetidine is a chemical compound with the molecular formula C10H11ClIN. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-iodobenzyl)azetidine typically involves the reaction of 2-chloro-4-iodobenzyl chloride with azetidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the azetidine ring attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
化学反応の分析
Types of Reactions
1-(2-Chloro-4-iodobenzyl)azetidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and iodo substituents on the benzyl ring.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under appropriate conditions, leading to the formation of different functionalized derivatives.
Ring-Opening Reactions: The strained four-membered ring of azetidine can undergo ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Ring-Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate ring-opening reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation and reduction can lead to different functionalized derivatives of the azetidine ring .
科学的研究の応用
1-(2-Chloro-4-iodobenzyl)azetidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical architectures.
作用機序
The mechanism of action of 1-(2-Chloro-4-iodobenzyl)azetidine is primarily related to its ability to undergo various chemical transformations. The azetidine ring’s strain and the presence of reactive substituents (chloro and iodo groups) make it highly reactive under appropriate conditions. These features enable the compound to interact with different molecular targets and pathways, leading to the formation of various functionalized derivatives .
類似化合物との比較
Similar Compounds
Aziridines: Aziridines are three-membered nitrogen-containing heterocycles that share some reactivity patterns with azetidines but are generally more strained and reactive.
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles that are less strained and more stable compared to azetidines.
Uniqueness of 1-(2-Chloro-4-iodobenzyl)azetidine
This compound is unique due to its specific substitution pattern on the benzyl ring and the presence of the azetidine ring.
特性
分子式 |
C10H11ClIN |
|---|---|
分子量 |
307.56 g/mol |
IUPAC名 |
1-[(2-chloro-4-iodophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11ClIN/c11-10-6-9(12)3-2-8(10)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
InChIキー |
RDILUFPBXLDSAK-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)CC2=C(C=C(C=C2)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


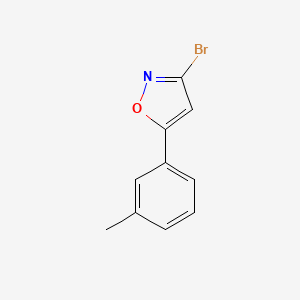

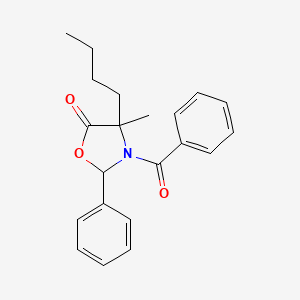
![1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine](/img/structure/B13681524.png)
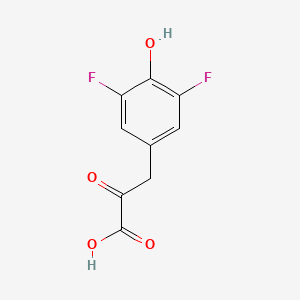
![6-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681538.png)




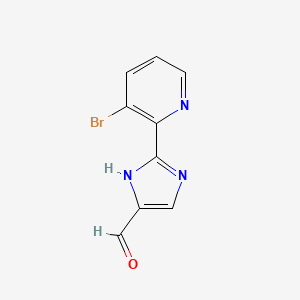
![N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline](/img/structure/B13681588.png)
